molecular formula C4H5N3OS B3023358 N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide CAS No. 53567-06-9

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide

Cat. No. B3023358
CAS RN: 53567-06-9
M. Wt: 143.17 g/mol
InChI Key: XTYLMJATWQDPDQ-UHFFFAOYSA-N
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Description

Urinary Bladder Carcinogenicity

The study conducted on N-[4-(5-Nitro-2-furyl)-2-thiazolyl] formamide revealed its carcinogenic potential when fed to female Swiss mice. The mice developed tumors in the urinary bladder, leukemia, lung, and uterine tumors after a prolonged period of exposure to the compound .

Synthesis and Anticancer Evaluation

A series of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free method. These compounds were tested for their anticancer activity against various human cancer cell lines and showed promising results, with some compounds exhibiting higher activity than the standard drug Adriamycin. Additionally, molecular docking studies suggested a probable mechanism of action, and ADMET properties indicated good oral drug-like behavior .

Novel Synthesis Route

A novel synthetic route was developed for N-{5-oxo-2-thioxo(2,5-dithioxo)hexahydroimidazo-[4,5-d]imidazol-1(2H)-yl}formamides. This route involves a tandem N-formylation and ring-contraction reaction, which is a significant advancement in the synthesis of such compounds .

Precursor for Novel Heterocyclic Compounds

The synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved, which serves as a precursor for the synthesis of novel heterocyclic compounds. These compounds were evaluated for their insecticidal activity, with some showing higher activity, indicating potential applications in pest control .

Molecular Docking Studies of Benzamide Derivative

A new derivative of 1,3,4-thiadiazole, specifically 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, was synthesized and its structure confirmed by spectroscopic data. Molecular docking studies indicated that this compound could be a potential inhibitor of dihydrofolate reductase, an enzyme critical in the folate pathway .

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior. The study aimed to understand the role of methyl functionality and S⋯O interaction in gelation. Some derivatives displayed gelation behavior, and their crystal structures revealed the importance of non-covalent interactions in this process .

Spectral Properties of Coumarin Formamides

New coumarin formamides with 1,3,4-thiadiazole were synthesized and their spectral properties investigated. These compounds showed enhanced UV-Vis absorption and fluorescence emission compared to their precursors, indicating potential applications in optical materials .

Synthesis of Pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones

A new procedure for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones was developed. This involved the thiation of carboxamides followed by cyclization with thiophosgene, demonstrating a novel approach to creating these heterocyclic compounds .

Crystallographic and Dynamic NMR Study

The molecular structures of N-(azol-N-yl) formamides were solved by X-ray crystallography and studied using dynamic NMR spectroscopy. The study provided insights into the amide bond configurations and rotation barriers, which are influenced by the electronic properties of the N-azolyl substituent .

Scientific Research Applications

Overview of Biological Effects

In the realm of scientific research, compounds like N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide and its derivatives play a significant role due to their biological and pharmacological activities. While specific studies directly addressing this compound were not found, research on related compounds provides valuable insights into the potential applications and importance of thiadiazole derivatives in various fields.

Pharmacological Activities of Thiadiazole Derivatives

Thiadiazole derivatives have been the focus of significant interest due to their wide range of pharmacological activities. The core structure of 1,3,4-thiadiazole, similar to that in this compound, is known for its potential in developing new pharmaceuticals. These compounds exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The toxophoric N2C2S moiety within the thiadiazole structure is crucial for these effects, suggesting a broad spectrum of possible applications for this compound in drug development (Mishra, Singh, Tripathi, & Giri, 2015).

Synthetic Pathways and Biological Significance

The literature highlights various synthetic methods for thiadiazolines and related compounds, which are predominantly derived from the cyclization of thiosemicarbazone under different conditions. The emphasis on the pharmaceutical significance of these heterocyclics, including their biological activity against various microbial strains, underscores the importance of exploring the synthesis and application of this compound in medicinal chemistry (Yusuf & Jain, 2014).

Potential Antimicrobial and Anti-inflammatory Applications

Further exploration into thiadiazole derivatives with triazole fragments has shown a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant effects. These findings suggest the potential for this compound to serve as a basis for developing analgesic and anti-inflammatory agents, provided its structural similarity to the studied compounds. The review presents a comprehensive overview of the analgesic and anti-inflammatory activities of these derivatives over the last decade, offering insights into their structure-activity relationships and the optimization for drug development (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).

Future Directions

The future directions for the research and development of “N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” and its derivatives could involve further investigations into their potential as anticancer agents . Additionally, the development of Schiff’s bases containing a thiadiazole ring and benzamide groups could be a promising area of research due to the important biological properties associated with these groups .

Mechanism of Action

Target of Action

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide, a derivative of 1,3,4-thiadiazole, has been found to interact with various biological targets. The primary targets of this compound are believed to be Cyclin-Dependent Kinase 1 (CDK1) and Matrix Metalloproteinase-3 (MMP-3) . CDK1 plays a crucial role in cell cycle regulation, particularly in the transition from G2 phase to M phase . MMP-3, on the other hand, is involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .

Mode of Action

The compound interacts with its targets, leading to significant changes in cellular processes. For instance, it has been suggested that the compound can inhibit CDK1, leading to cell cycle arrest at the G2/M phase . This results in the inhibition of cell proliferation, which is particularly relevant in the context of cancer cells. In the case of MMP-3, the compound is believed to inhibit the enzyme’s activity, thereby preventing the degradation of the extracellular matrix .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting CDK1, the compound disrupts the normal progression of the cell cycle . The inhibition of MMP-3, on the other hand, can affect various processes related to tissue remodeling and disease progression . Furthermore, 1,3,4-thiadiazole derivatives have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. By inhibiting CDK1, the compound can induce cell cycle arrest, thereby inhibiting cell proliferation . The inhibition of MMP-3 can prevent the degradation of the extracellular matrix, which can have various effects depending on the specific context .

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYLMJATWQDPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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